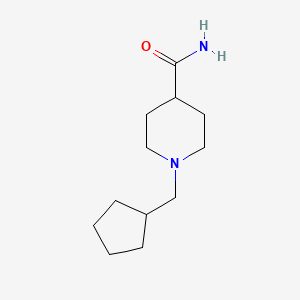![molecular formula C19H14FN7O2 B2554041 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903877-69-9](/img/structure/B2554041.png)
2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric features such as the tetrazole and pyrimidine rings. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of key intermediates. For instance, the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives was achieved through a catalyst-free aza-Diels-Alder reaction, indicating that similar catalyst-free methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidine analogues involved a palladium-catalyzed C-C coupling reaction, which could be a relevant technique for constructing the pyrimidine core of the target compound .
Molecular Structure Analysis
X-ray structural analysis and density functional theory (DFT) calculations are common methods used to determine and optimize the molecular geometry of heterocyclic compounds . The molecular structure of such compounds is crucial for understanding their reactivity and interaction with biological targets. The presence of substituents, such as the fluoro group, can significantly influence the activity and binding affinity of these molecules .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often influenced by the electronic properties of the substituents and the nature of the heterocyclic core. For example, the introduction of a fluoro group at specific positions can increase insecticidal activities, suggesting that the fluoro substituent in the compound of interest may also confer enhanced biological activity . Furthermore, the inhibition of hemozoin formation by pyrido[1,2-a]benzimidazole antimalarials indicates that the compound of interest may also interact with similar biological pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The intrinsic fluorescence properties of some compounds allow for their use in cellular imaging, which could be an interesting aspect to explore for the compound of interest . Additionally, the presence of a tetrazole moiety often confers good water solubility, which is desirable for pharmaceutical applications.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Potential Applications
The synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been studied, demonstrating the potential for these compounds in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). Similarly, the development of pyrido[2,3-d]pyrimidine derivatives has shown promise in anticonvulsant and antidepressant activities, highlighting the therapeutic potential of such compounds (Zhang et al., 2016).
Structural and Chemical Properties
Research on the structural and chemical properties of related compounds, such as risperidone chloride hydrate, contributes to a deeper understanding of the crystalline forms and potential chemical interactions these compounds may exhibit (Wang & Pan, 2006). This knowledge is crucial for the development of new materials and drugs.
Antimicrobial and Antiviral Research
The exploration of heterocyclic compounds in the context of antimicrobial and antiviral research provides valuable insights into their potential applications in combating infections and diseases. For instance, the design of tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction and their insecticidal evaluation indicates the potential utility of such compounds in agricultural and pest control applications (Zhang et al., 2010).
Propriétés
IUPAC Name |
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-13-4-5-17-22-16-6-7-25(10-15(16)19(29)26(17)9-13)18(28)12-2-1-3-14(8-12)27-11-21-23-24-27/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWHMKHNQWYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

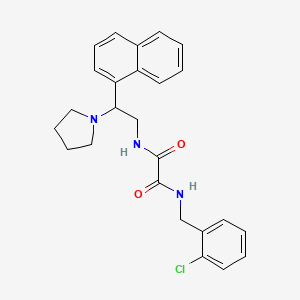

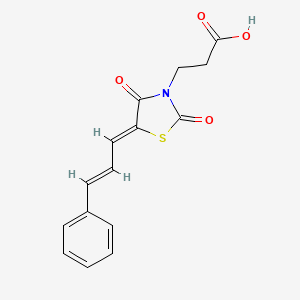
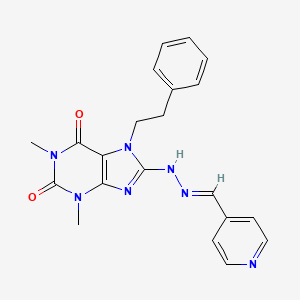
![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)


![N-Ethyl-N-[2-[(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2553969.png)
![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)
![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)
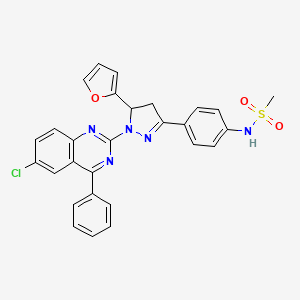
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)

